5-Chloro-3-hydroxypicolinonitrile chemical properties
5-Chloro-3-hydroxypicolinonitrile chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 5-Chloro-3-hydroxypicolinonitrile
This guide provides a comprehensive technical overview of 5-Chloro-3-hydroxypicolinonitrile, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The document delves into its core chemical properties, reactivity, synthesis, and potential applications, offering field-proven insights grounded in established scientific principles.
Introduction: A Versatile Scaffold for Discovery
5-Chloro-3-hydroxypicolinonitrile, with the IUPAC name 5-chloro-3-hydroxypyridine-2-carbonitrile, is a multi-functionalized pyridine derivative.[1] The pyridine ring is a "privileged" structural motif, integral to a substantial number of FDA-approved drugs.[2][3] This compound's unique arrangement of a chloro group, a hydroxyl group, and a nitrile group on the pyridine core makes it a highly versatile starting material for the synthesis of diverse compound libraries. The strategic placement of these functional groups allows for selective modification, providing a robust platform for structure-activity relationship (SAR) studies in drug discovery programs.[4][5] The nitrile moiety, in particular, is increasingly valued in medicinal chemistry for its ability to act as a hydrogen bond acceptor or a bioisostere for carbonyl groups, often enhancing target binding affinity and improving pharmacokinetic profiles.[6][7]
Physicochemical and Spectroscopic Profile
Precise characterization is the bedrock of reproducible research. The fundamental properties of 5-Chloro-3-hydroxypicolinonitrile are summarized below. While some experimental data is limited in publicly available literature, predicted values from reliable computational models provide a strong baseline for experimental design.
Core Chemical Properties
| Property | Value | Source |
| IUPAC Name | 5-chloro-3-hydroxypyridine-2-carbonitrile | PubChem[1] |
| CAS Number | 202186-21-8 | BLD Pharm[8] |
| Molecular Formula | C₆H₃ClN₂O | PubChem[1] |
| Molecular Weight | 154.55 g/mol | PubChem[1] |
| Boiling Point | 410.7 ± 45.0 °C (Predicted) | ChemicalBook[9] |
| Density | 1.52 ± 0.1 g/cm³ (Predicted) | ChemicalBook[9] |
| pKa | 0.30 ± 0.20 (Predicted) | ChemicalBook[9] |
| XLogP3-AA | 1.7 (Computed) | PubChem[1] |
Spectroscopic Characterization (Expected)
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¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. These signals will appear as doublets due to coupling with each other. A broad singlet corresponding to the hydroxyl proton will also be present, the chemical shift of which may vary depending on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum should display six unique signals for the six carbon atoms in the molecule. The carbon atom of the nitrile group (C≡N) will have a characteristic chemical shift in the 115-120 ppm range. The carbons attached to the electronegative chlorine, oxygen, and ring nitrogen atoms will also show distinct and predictable shifts.
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FTIR: The infrared spectrum will be characterized by several key absorbances. A sharp, strong peak around 2230 cm⁻¹ is indicative of the nitrile (C≡N) stretch.[10] A broad absorption band in the region of 3200-3600 cm⁻¹ will correspond to the O-H stretching of the hydroxyl group. Additional peaks in the 1400-1600 cm⁻¹ region will represent the C=C and C=N stretching vibrations of the pyridine ring.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement. The mass spectrum would show a characteristic isotopic pattern for the [M]+ and/or [M+H]⁺ ions due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Chemical Reactivity and Synthetic Utility
The synthetic value of 5-Chloro-3-hydroxypicolinonitrile stems from the distinct reactivity of its three functional groups. Understanding these reactivities is crucial for designing efficient synthetic routes.
Principles of Reactivity
The reactivity is governed by the electronic nature of the pyridine ring and its substituents.
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Pyridine Ring Activation: The electron-withdrawing nature of the ring nitrogen deactivates the pyridine system towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions.[11][12]
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Chloro Group (C5-position): The chlorine at the 5-position is meta to the ring nitrogen. It does not benefit from the strong resonance stabilization of the Meisenheimer intermediate that occurs when the leaving group is at the 2- or 4-position.[11][13] Therefore, this chlorine is significantly less reactive towards standard SNAr compared to a chloro group at the 2- or 4-position, making it suitable for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
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Hydroxyl Group (C3-position): The phenolic hydroxyl group is acidic and can be readily deprotonated to form an alkoxide. This allows for O-alkylation or O-acylation reactions to introduce a wide variety of substituents.
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Nitrile Group (C2-position): The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or reacted with organometallic reagents to form ketones.[10]
Caption: General workflow for the synthesis of 3-hydroxypicolinonitrile derivatives.
Step-by-Step Methodology:
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Reaction Setup: To a solution of the appropriate isoxazolopyridine intermediate (1.0 eq) in dry methanol (MeOH, ~0.02 M), add potassium carbonate (K₂CO₃, 1.5 eq).
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Causality: Methanol serves as the solvent. K₂CO₃ is a mild base that facilitates the N-O bond cleavage and subsequent rearrangement to the more stable pyridine ring system. [10]2. Heating: Stir the reaction mixture at 60 °C for approximately 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Causality: Heating provides the necessary activation energy for the rearrangement reaction to proceed at a practical rate.
-
-
Quenching and Extraction: Cool the mixture to room temperature. Carefully quench the reaction by adding 1 M aqueous HCl until the solution is acidic (pH ~5-6).
-
Causality: The acid neutralizes the base and protonates the product, preparing it for extraction.
-
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Combine the organic layers.
-
Causality: The product is more soluble in the organic solvent (ethyl acetate) than in the aqueous phase, allowing for its separation from inorganic salts.
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-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure (in vacuo).
-
Causality: MgSO₄ removes residual water from the organic phase. Evaporation of the solvent yields the crude product.
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-
Purification: Purify the crude material by column chromatography on silica gel to afford the final 5-Chloro-3-hydroxypicolinonitrile.
-
Causality: Chromatography separates the desired product from any unreacted starting materials or side products, yielding a high-purity compound suitable for further use.
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Applications in Drug Discovery and Research
This scaffold is not an end-product but a starting point for innovation. Its value lies in its potential as a core component of novel therapeutic agents.
Role as a Privileged Scaffold
The picolinonitrile framework is a key component in numerous biologically active compounds. Its derivatives have been investigated for a wide range of therapeutic targets. The presence of multiple, orthogonally-reactive functional groups allows for the rapid generation of a library of analogs for high-throughput screening.
Hypothetical Therapeutic Application
Many kinase inhibitors, for example, feature a heterocyclic core that forms key hydrogen bonds within the ATP-binding pocket of the enzyme. A drug candidate derived from 5-Chloro-3-hydroxypicolinonitrile could be envisioned to function in a similar manner.
Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative.
In this model, the nitrile and hydroxyl groups could serve as hydrogen bond donors/acceptors to interact with the hinge region of the kinase, while the rest of the molecule could be functionalized via the chloro-position to achieve selectivity and potency by extending into other pockets of the active site.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 5-Chloro-3-hydroxypicolinonitrile is essential. While a specific MSDS is not widely published, data from analogous compounds like 5-Chloro-3-hydroxypyridine and other chloropyridines provides a strong basis for safety protocols. [14][15][16]
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Hazard Identification: Assumed to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. [15][16]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and incompatible materials.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.
Conclusion
5-Chloro-3-hydroxypicolinonitrile represents a potent tool in the arsenal of the modern medicinal chemist. Its well-defined physicochemical properties, predictable spectroscopic profile, and versatile, multi-point reactivity make it an ideal scaffold for the synthesis of novel molecular entities. By providing distinct handles for both nucleophilic substitution and metal-catalyzed cross-coupling, it enables the systematic exploration of chemical space, accelerating the journey from hit identification to lead optimization in drug discovery.
References
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Jung, D., et al. (n.d.). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. National Institutes of Health. Available at: [Link]
-
Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ... Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine. Available at: [Link]
-
PubChem. (n.d.). 5-Chloro-3-hydroxypicolinonitrile. Available at: [Link]
-
Wang, L., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]
-
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available at: [Link]
-
Thareja, S., et al. (2016). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
Al-dujaili, A. H. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. ResearchGate. Available at: [Link]
-
Kumar, R., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]
Sources
- 1. 5-Chloro-3-hydroxypicolinonitrile | C6H3ClN2O | CID 59928310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 202186-21-8|5-Chloro-3-hydroxypicolinonitrile|BLD Pharm [bldpharm.com]
- 9. 5-chloro-3-hydroxypicolinonitrile | 202186-21-8 [amp.chemicalbook.com]
- 10. Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. 5-Chloro-3-hydroxypyridine 5-Chloro-3-pyridinol [sigmaaldrich.com]
